![molecular formula C19H17N5OS2 B1207878 2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1207878.png)
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide
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Overview
Description
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Structural Studies
- Compounds including 2-[[5-(4-Methylphenyl)-3-Thiazolo[2,3-c][1,2,4]Triazolyl]thio]-N-(6-Methyl-2-Pyridinyl)Acetamide have been synthesized and structurally elucidated, highlighting their potential in developing various pharmaceutical activities (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activities
- Various derivatives of this compound have shown promising antimicrobial activities, particularly in the context of antibacterial, antifungal, and anti-tuberculosis properties (Bayrak et al., 2009; Singh et al., 2010; Fadda et al., 2017).
Anticancer Potential
- Research indicates that some derivatives of this chemical structure exhibit significant anticancer activities. This is particularly notable in the context of lung adenocarcinoma cells, where selective cytotoxicity has been observed (Evren et al., 2019).
Insecticidal Properties
- The compound and its derivatives have been assessed for insecticidal properties, showing potential effectiveness against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Synthesis of Novel Derivatives
- The compound serves as a precursor in the synthesis of a wide range of novel derivatives, demonstrating its utility in creating diverse chemical entities with potential pharmaceutical applications (Krauze et al., 2007; Rady, 2008).
Anti-Diabetic and Antimicrobial Evaluation
- Some derivatives have shown notable activity in inhibiting Type II diabetes and possess remarkable antibacterial and antifungal properties (Mor et al., 2022).
properties
Product Name |
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide |
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Molecular Formula |
C19H17N5OS2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C19H17N5OS2/c1-12-6-8-14(9-7-12)15-10-26-18-22-23-19(24(15)18)27-11-17(25)21-16-5-3-4-13(2)20-16/h3-10H,11H2,1-2H3,(H,20,21,25) |
InChI Key |
SZBFVDNXMONBOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=N4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=N4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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